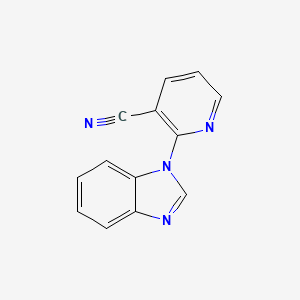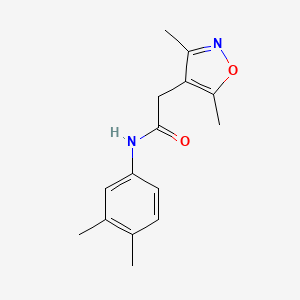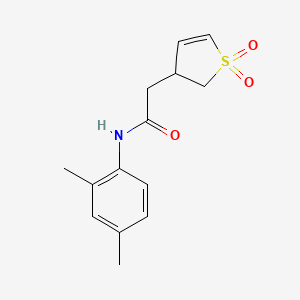
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is an imidazole-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide involves the inhibition of specific enzymes such as GSK-3β and CDK2. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and signaling pathways. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide have been studied extensively. This compound has been found to exhibit anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide is its ability to inhibit specific enzymes such as GSK-3β and CDK2. This makes it a useful tool in studying various cellular processes and signaling pathways. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in cancer therapy and neurodegenerative diseases. Finally, the development of more water-soluble derivatives of this compound could help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide can be achieved through different methods. One of the most common methods involves the reaction of 4-fluorobenzylamine with pyridine-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide has been studied for its potential applications in various areas of scientific research. It has been found to exhibit inhibitory activity against certain enzymes such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes. This compound has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-1-3-13(4-2-11)20-10-18-9-14(20)15(21)19-12-5-7-17-8-6-12/h1-10H,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBZDVLXNKAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)NC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)


![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)

![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)
